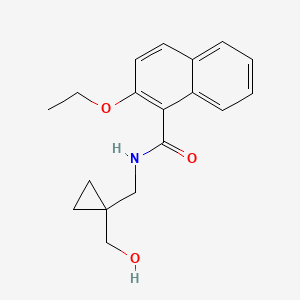

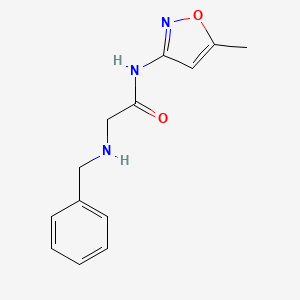

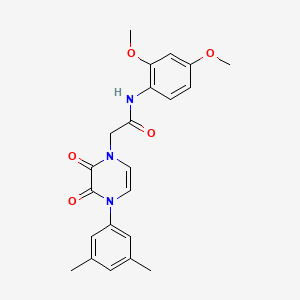

![molecular formula C19H14ClN3 B2476372 4-氯-5-苯基-7-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 890091-48-2](/img/structure/B2476372.png)

4-氯-5-苯基-7-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of “4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” can be analyzed using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The detailed syntheses and spectroscopic data of the synthesized compounds are often reported .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” are typically nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” can be determined using various techniques. For instance, the yield, melting point, and IR spectrum of a similar compound were reported .科学研究应用

神经保护和抗神经炎症活性

4-氯-5-苯基-7-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶: 已在神经保护潜力方面进行了研究。研究人员合成了新型三唑-嘧啶杂合物,并评估了其对人微胶质细胞和神经元细胞模型的影响。主要发现包括:

脂氧合酶 (LOX) 抑制

该化合物的合成衍生物已被表征并评估为新型 LOX 抑制剂。 这些衍生物显示出潜在的抗氧化和抗癌活性 .

抗前鞭毛体活性

化合物 13,该嘧啶的衍生物,在体外表现出有效的抗前鞭毛体活性。 分子模拟研究表明在 LmPTR1 口袋中具有良好的结合模式,支持其功效 .

抗肿瘤作用

匹立特雷昔,一种相关化合物,抑制二氢叶酸还原酶 (DHFR),并在肉瘤大鼠模型中显示出有希望的抗肿瘤作用 .

药物设计与开发

该嘧啶衍生物的独特结构使其成为药物设计的有趣候选药物。计算研究可以指导修饰以增强其药理特性。

总之,4-氯-5-苯基-7-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶 在从神经保护到癌症治疗的各个科学领域都具有前景。研究人员继续探索其潜力,进一步的研究可能会发现额外的应用。 🌟 .

未来方向

The future directions for “4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its biological activities. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . Therefore, these compounds can potentially be developed as therapeutic agents for various diseases .

作用机制

Target of Action

Similar pyrrolopyrimidine derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They have shown promising interactions with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The degree of lipophilicity of similar compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.

属性

IUPAC Name |

4-chloro-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c1-13-7-9-15(10-8-13)23-11-16(14-5-3-2-4-6-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFXRKMVZRLEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

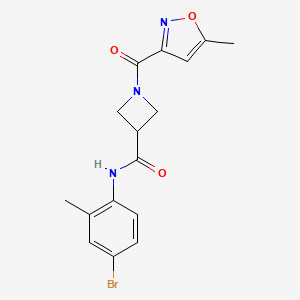

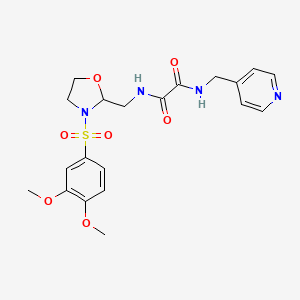

![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)

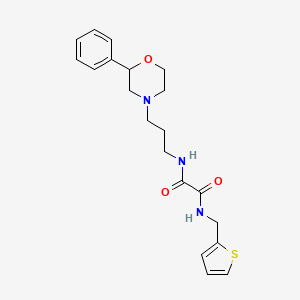

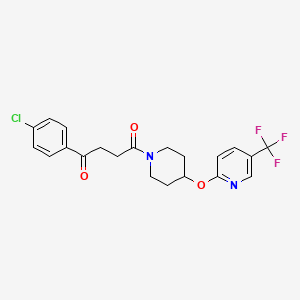

![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)

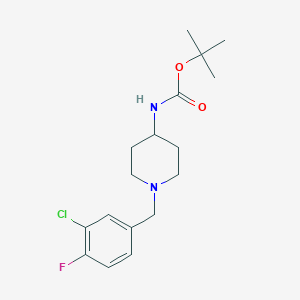

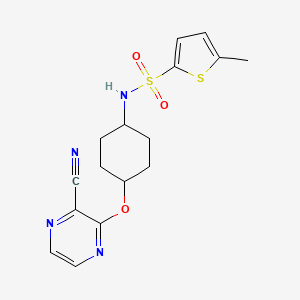

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)